molecular formula C20H18FN3O B10941096 (2E)-1-(4-fluorophenyl)-3-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}prop-2-en-1-one

(2E)-1-(4-fluorophenyl)-3-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}prop-2-en-1-one

Cat. No.: B10941096
M. Wt: 335.4 g/mol
InChI Key: VKYKHOBRQZIQTG-ZRDIBKRKSA-N
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Description

(E)-1-(4-FLUOROPHENYL)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-FLUOROPHENYL)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 1-(2-methylbenzyl)-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-FLUOROPHENYL)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(E)-1-(4-FLUOROPHENYL)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-PROPEN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(4-FLUOROPHENYL)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(1H-pyrazol-3-yl)propen-1-one
  • 1-(4-Fluorophenyl)-3-(2-methylbenzyl)propen-1-one
  • 1-(4-Fluorophenyl)-3-(1H-pyrazol-3-yl)amine

Uniqueness

(E)-1-(4-FLUOROPHENYL)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-PROPEN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]pyrazol-3-yl]amino]prop-2-en-1-one

InChI

InChI=1S/C20H18FN3O/c1-15-4-2-3-5-17(15)14-24-13-11-20(23-24)22-12-10-19(25)16-6-8-18(21)9-7-16/h2-13H,14H2,1H3,(H,22,23)/b12-10+

InChI Key

VKYKHOBRQZIQTG-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C=CC(=N2)N/C=C/C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC=CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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